molecular formula C12H11ClN4O2 B040380 n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine CAS No. 122862-27-5

n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine

Cat. No.: B040380
CAS No.: 122862-27-5
M. Wt: 278.69 g/mol
InChI Key: VBHHPXQDJONCHR-UHFFFAOYSA-N
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Description

n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine is a chemical compound known for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The compound features a benzo[1,3]dioxole moiety, which is a common structural motif in various bioactive molecules, and a pyrimidine ring, which is often found in compounds with significant biological activity.

Preparation Methods

The synthesis of n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine typically involves multiple steps, including the formation of the benzo[1,3]dioxole moiety and the pyrimidine ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified versions of the original compound with different functional groups or oxidation states .

Scientific Research Applications

Mechanism of Action

The mechanism of action of n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors involved in cell growth and proliferation. The compound may inhibit the activity of these targets, leading to the suppression of cancer cell growth and induction of apoptosis (programmed cell death). The exact molecular pathways involved can vary depending on the specific biological context and the type of cancer cells being targeted .

Comparison with Similar Compounds

Biological Activity

n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine (CAS No. 122862-27-5) is a compound with significant potential in medicinal chemistry, particularly noted for its anticancer properties. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H11ClN4O2C_{12}H_{11}ClN_{4}O_{2}, with a molecular weight of 278.69 g/mol. The compound features a benzo[1,3]dioxole moiety and a pyrimidine ring, both of which are common structural motifs in bioactive molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell growth and proliferation. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes or receptors that promote cancer cell growth, leading to reduced tumor proliferation.
  • Induction of Apoptosis : It has been shown to trigger programmed cell death in cancer cells through pathways involving mitochondrial proteins such as Bax and Bcl-2.

Anticancer Activity

A significant study involving this compound demonstrated its efficacy against various cancer cell lines. The compound exhibited IC50 values indicative of potent activity:

Cell Line IC50 (µM)
HepG22.38
HCT1161.54
MCF74.52

These values suggest that this compound is more effective than the standard drug doxorubicin in certain contexts (IC50 for doxorubicin: 7.46 µM for HepG2) .

Comparative Studies

Comparative analysis with similar compounds highlights the unique properties of this compound:

Compound Structural Features Biological Activity
n4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamineMethoxy group instead of chloroVaries in activity due to structural changes
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-aminesThiazole ringDifferent pharmacological properties

The distinct combination of the benzo[1,3]dioxole and pyrimidine moieties contributes to its unique biological profile .

Synthesis and Preparation

The synthesis of this compound involves several steps:

  • Formation of the Benzo[1,3]dioxole Moiety : This typically involves reactions that create the dioxole structure.
  • Pyrimidine Ring Formation : The pyrimidine ring is constructed through cyclization reactions that introduce the necessary nitrogen atoms.
  • Chlorination : The introduction of the chloro group is performed under controlled conditions to ensure selectivity.

This multi-step synthesis requires careful optimization to achieve high yields and purity .

Properties

IUPAC Name

4-N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O2/c13-10-4-11(17-12(14)16-10)15-5-7-1-2-8-9(3-7)19-6-18-8/h1-4H,5-6H2,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHHPXQDJONCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=CC(=NC(=N3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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